2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol
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Overview
Description
2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol is a complex organic compound that features a purine derivative linked to a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach is to start with the purine derivative and introduce the thiophene groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may involve catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The purine moiety allows it to mimic natural nucleotides, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol
- **2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol
- **2-[methyl-(9-methylpurin-6-yl)amino]ethanol
Uniqueness
What sets 2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol apart is its dual thiophene groups, which may enhance its electronic properties and make it particularly useful in materials science applications. Additionally, the combination of purine and thiophene moieties provides a unique structural framework that can be exploited for various biochemical and medicinal purposes.
Properties
IUPAC Name |
2-[(9-methylpurin-6-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS2/c1-21-10-20-13-14(18-9-19-15(13)21)17-8-16(22,11-4-6-23-7-11)12-3-2-5-24-12/h2-7,9-10,22H,8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBUNNLIROHCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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